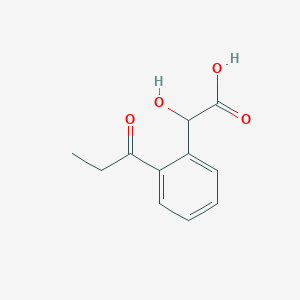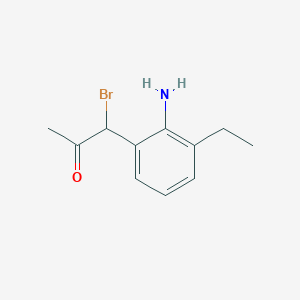
(3S,4S)-1-benzyl-N,4-diMethylpiperidin-3-aMine (2S,3S)-2,3-bis((4-Methylbenzoyl)oxy)succinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with benzyl and dimethyl groups, and a succinate moiety esterified with 4-methylbenzoic acid. The stereochemistry of the compound is defined by its (3S,4S) and (2S,3S) configurations, which play a crucial role in its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate typically involves multi-step organic reactions. The initial step often includes the formation of the piperidine ring, followed by the introduction of benzyl and dimethyl groups through alkylation reactions. The succinate moiety is then esterified with 4-methylbenzoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis for industrial applications.
化学反应分析
Types of Reactions
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones or esters into alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Uniqueness
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C34H40N2O8 |
|---|---|
分子量 |
604.7 g/mol |
IUPAC 名称 |
(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid |
InChI |
InChI=1S/C20H18O8.C14H22N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);3-7,12,14-15H,8-11H2,1-2H3/t15-,16-;12-,14+/m00/s1 |
InChI 键 |
KSSMVGPZPYBDAC-CUSSGPOMSA-N |
手性 SMILES |
C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
规范 SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B14050316.png)




![(1-Methyl-1H-pyrrolo[3,2-C]pyridin-7-YL)boronic acid](/img/structure/B14050348.png)







